molecular formula C9H11Cl2N B8615326 3-(3,5-Dichlorophenyl)propylamine

3-(3,5-Dichlorophenyl)propylamine

Cat. No.: B8615326
M. Wt: 204.09 g/mol
InChI Key: AQZQHHAQSFFDCW-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)propylamine is a halogenated amine compound serving as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The presence of both an amine functional group and a dichlorinated aromatic ring makes it a valuable precursor for constructing more complex molecules. This compound is primarily used in research and development for generating libraries of novel compounds. Its structure suggests potential applications in developing ligands for biological targets and in material science. Propylamine derivatives, in general, are widely utilized as solvents in organic synthesis and as intermediates for products such as fungicides, pesticides, resins, and textiles . Researchers value this compound for exploring structure-activity relationships due to the electron-withdrawing properties of the chlorine atoms, which can influence the reactivity of the aromatic ring and the basicity of the amine. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It must be handled by technically qualified individuals, following all appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)propan-1-amine

InChI

InChI=1S/C9H11Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2

InChI Key

AQZQHHAQSFFDCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 3-(3,5-Dichlorophenyl)propylamine with key analogs identified in the evidence:

Compound Name Substituents on Phenyl Amine Group Modifications Molecular Weight (g/mol) Solubility logP (Predicted) Biological Activity/Notes
This compound 3,5-Cl₂ Propylamine ~220 (estimated) Not reported ~3.0 (estimated) Likely lipophilic; potential intermediate in agrochemicals
DiCF3 () 3,5-CF₃ Nitroimidazolylpropylamine Not reported Water/saline soluble Not reported Hypoxia selectivity ratio: 2.0
3-(3,5-Dimethoxy-4-hydroxyphenyl)propylamine () 3,5-OCH₃, 4-OH Propylamine 211.258 Not reported ~2.0 (reported) Lower lipophilicity due to polar substituents
M0 Metabolite () 3,5-Cl₂ Isopropyl-2,4-dioxoimidazolidine 244.99 Not reported ~2.5 (estimated) Environmental metabolite of iprodione; toxicological relevance
(3,5-Dichlorophenyl)methylamine () 3,5-Cl₂ Isopropylamine ~207 (estimated) Commercially available (2 suppliers) ~3.2 (estimated) Used in synthetic chemistry; neurotoxicity observed in some analogs
Key Observations:
  • Lipophilicity : Chlorine substituents increase logP compared to methoxy/hydroxyl groups. For example, this compound is predicted to have a logP ~3.0, whereas the dimethoxy/hydroxy analog has a logP of ~2.0 .
  • Solubility : Nitroimidazole derivatives (e.g., DiCF3) exhibit water/saline solubility, likely due to ionizable groups, whereas dichlorophenyl analogs may require organic solvents .
  • Commercial Availability : Derivatives like (3,5-Dichlorophenyl)methylamine are commercially accessible, suggesting feasible synthesis routes .

Q & A

Q. What are the recommended analytical methods for detecting 3-(3,5-Dichlorophenyl)propylamine in complex matrices?

To detect this compound in environmental or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust approach. This method is validated for structurally similar chlorinated compounds, such as iprodione (C₁₃H₁₃Cl₂N₃O₃), where fragmentation patterns of the dichlorophenyl group (e.g., m/z 161.987 and 127.018) are diagnostic . Sample preparation should include solid-phase extraction (SPE) using C18 cartridges, followed by derivatization (if necessary) to enhance ionization efficiency. Calibration standards should account for matrix effects, as chlorinated aromatics often exhibit low recovery rates in organic-rich samples .

Q. How can the purity of synthesized this compound be verified?

Purity assessment requires a combination of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

  • ¹H/¹³C NMR : Confirm the presence of the propylamine chain (δ ~2.6–3.1 ppm for CH₂ groups) and aromatic protons (δ ~7.1–7.4 ppm for dichlorophenyl) .
  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. A purity threshold of ≥95% is typical for research-grade synthesis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported environmental persistence data for this compound?

Conflicting persistence data may arise from variable degradation pathways. A tiered approach is recommended:

Abiotic Degradation Studies : Expose the compound to UV light (λ = 254 nm) and measure half-life in aqueous solutions. Chlorinated aromatics typically degrade via photolysis, producing intermediates like 3,5-dichloroaniline (3,5-DCA) .

Biotic Degradation : Use soil microcosms amended with Pseudomonas spp. or Rhodococcus spp., which metabolize chlorinated phenyl derivatives via dehalogenase activity .

Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify transient metabolites and validate degradation pathways .

Q. How can the ecotoxicological risks of this compound be assessed given structural similarities to known toxicants?

Leverage quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints. For example:

  • Aquatic Toxicity : Compare log P values (estimated ~2.0–3.0 for chlorinated amines) to analogs like 3,5-dichlorophenol (LC₅₀ = 1.2 mg/L in Daphnia magna) .
  • Metabolite Tracking : Monitor 3,5-DCA formation (a known mutagen) using LC-MS/MS, as seen in iprodione degradation studies .

Q. What synthetic routes optimize yield for this compound while minimizing byproducts?

A two-step synthesis is efficient:

Friedel-Crafts Acylation : React 3,5-dichlorobenzoyl chloride with acrylonitrile to form 3-(3,5-dichlorophenyl)propanenitrile.

Reductive Amination : Reduce the nitrile to a primary amine using LiAlH₄, followed by purification via vacuum distillation (yield: ~65–75%) .
Critical Note : Monitor for N-alkylation byproducts (e.g., dialkylated amines) using thin-layer chromatography (TLC) during intermediate steps .

Methodological Challenges and Solutions

Q. Table 1. Key Analytical Parameters for this compound

ParameterValue/MethodReference
Detection Limit (LC-MS)0.01 µg/L (aqueous matrices)
Log P (Predicted)2.5–3.0
Major MS Fragmentsm/z 244.9889 (M+H⁺), 161.9878 (C₆H₃Cl₂⁺)
Stability (pH 7)>30 days (4°C, dark)

Q. Table 2. Comparative Degradation Half-Lives

ConditionHalf-Life (Days)Metabolite Identified
UV Photolysis (pH 7)7–103,5-DCA
Soil Microcosm (aerobic)14–213-(3,5-DCP)propionamide

Critical Considerations

  • Contradictions in Evidence : While iprodione (C₁₃H₁₃Cl₂N₃O₃) shares the 3,5-dichlorophenyl moiety, its carboxamide structure differs from propylamine. Extrapolate data cautiously, emphasizing functional group reactivity .
  • Data Gaps : No direct evidence exists for this compound’s mammalian toxicity. Prioritize in vitro assays (e.g., Ames test) to address this .

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